L-Talose

Overview

Description

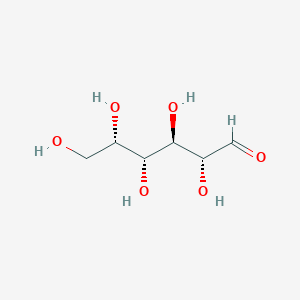

L-Talose: is a rare sugar classified as an aldohexose, which means it is a six-carbon sugar with an aldehyde group It is one of the eight possible aldohexoses and is the L-enantiomer of talose The chemical formula for this compound is C6H12O6 This compound is not commonly found in nature and is considered a rare sugar

Mechanism of Action

Target of Action

It is primarily used as a biochemical reagent for life science related research .

Mode of Action

It is known that l-talose is formed by the reduction of l-talonic lactone obtained from l-galactonic acid by means of epimerisation .

Biochemical Pathways

This compound is involved in the biochemical pathway of its own synthesis. It is formed by the reduction of L-talonic lactone, which is obtained from L-galactonic acid through the process of epimerisation

Result of Action

It is known that this compound is a colorless syrup with a sweet taste .

Biochemical Analysis

Biochemical Properties

It is known that L-Talose can be produced from L-Psicose and D-Tagatose by L-Ribose isomerase . This suggests that this compound may interact with this enzyme and potentially others in the biochemical reactions it is involved in.

Molecular Mechanism

It is known that this compound can be produced from L-Psicose and D-Tagatose by L-Ribose isomerase , suggesting that it may exert its effects at the molecular level through interactions with this enzyme

Metabolic Pathways

It is known that this compound can be produced from L-Psicose and D-Tagatose by L-Ribose isomerase , suggesting that it may be involved in the metabolic pathways of these sugars

Preparation Methods

Synthetic Routes and Reaction Conditions

L-Talose can be synthesized through several methods. One common method involves the reduction of L-talonic lactone, which is obtained from L-galactonic acid through epimerization. The reduction process yields this compound as a colorless syrup with a sweet taste .

Another method involves the use of L-ribose isomerase, an enzyme that can convert L-psicose and D-tagatose to L-allose and D-talose, respectively. The conversion reaction is performed with a reaction mixture containing 10% L-psicose or D-tagatose and immobilized L-ribose isomerase at 40°C. The yield of L-allose and D-talose at equilibrium is 35.0% and 13.0%, respectively .

Industrial Production Methods

Industrial production of this compound is still in the research and development stage. The enzymatic production methods, such as the use of L-ribose isomerase, are being explored for their potential scalability and efficiency. These methods involve the use of immobilized enzymes to facilitate the conversion of precursor sugars to this compound .

Chemical Reactions Analysis

Types of Reactions

L-Talose undergoes various chemical reactions, including oxidation, reduction, and isomerization.

Oxidation: this compound can be oxidized to form L-talonic acid. This reaction typically involves the use of oxidizing agents such as nitric acid.

Reduction: this compound can be reduced to form L-talitol, a sugar alcohol. This reaction involves the use of reducing agents such as sodium borohydride.

Isomerization: This compound can be isomerized to form other aldohexoses, such as L-allose, through the action of specific enzymes like L-ribose isomerase.

Common Reagents and Conditions

Oxidizing Agents: Nitric acid, potassium permanganate.

Reducing Agents: Sodium borohydride, lithium aluminum hydride.

Enzymes: L-ribose isomerase, aldose isomerase.

Major Products Formed

L-talonic acid: Formed through oxidation.

L-talitol: Formed through reduction.

L-allose: Formed through isomerization.

Scientific Research Applications

L-Talose has several scientific research applications due to its unique properties and potential benefits:

Comparison with Similar Compounds

L-Talose is one of the eight aldohexoses, which include:

- D-Allose

- D-Altrose

- D-Glucose

- D-Mannose

- D-Gulose

- D-Idose

- D-Galactose

Compared to these similar compounds, this compound is unique due to its specific stereochemistry and its rarity in nature.

This compound’s uniqueness lies in its ability to be synthesized through specific enzymatic reactions and its potential use as a precursor for bioactive compounds and pharmaceuticals .

Properties

IUPAC Name |

(2R,3R,4R,5S)-2,3,4,5,6-pentahydroxyhexanal | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H12O6/c7-1-3(9)5(11)6(12)4(10)2-8/h1,3-6,8-12H,2H2/t3-,4-,5-,6+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GZCGUPFRVQAUEE-OMMKOOBNSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(C(C(C(C=O)O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C([C@@H]([C@H]([C@H]([C@H](C=O)O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H12O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701319160 | |

| Record name | L-Talose | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701319160 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

180.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

23567-25-1 | |

| Record name | L-Talose | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=23567-25-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | L-Talose | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0023567251 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | L-Talose | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701319160 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | L-talose | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.041.571 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the molecular formula and weight of L-Talose?

A1: The molecular formula of this compound is C₆H₁₂O₆, and its molecular weight is 180.16 g/mol.

Q2: Is there any spectroscopic data available for this compound?

A2: Yes, detailed 1H and 13C NMR spectroscopic data for this compound and its derivatives can be found in several studies, providing insights into its structural features and configurations. [, , , , , ]

Q3: What are the natural sources of this compound?

A3: this compound is primarily found as a constituent of bacterial polysaccharides, particularly in species like Actinomyces viscosus, Actinobacillus actinomycetemcomitans, and Burkholderia pseudomallei. [, , , , ]

Q4: How is this compound biosynthesized in bacteria?

A4: The biosynthesis of this compound and its derivatives often involves enzymatic pathways starting from common sugar precursors like dTDP-D-glucose or UDP-N-acetyl-D-glucosamine. Key enzymes like thymidine diphosphate-6-deoxy-L-lyxo-4-hexulose reductase play crucial roles in these pathways. [, , ]

Q5: Are there any differences in this compound production between virulent and avirulent strains of Actinomyces viscosus?

A5: Interestingly, research indicates no significant qualitative or quantitative difference in the this compound content between virulent and avirulent strains of Actinomyces viscosus. []

Q6: What is the biological significance of this compound in bacteria?

A6: this compound is a vital component of bacterial cell wall polysaccharides, contributing to their structural integrity and potentially influencing their interactions with the host immune system. For instance, this compound is a key constituent of the O-antigen in Burkholderia pseudomallei, a causative agent of melioidosis. [, , ]

Q7: What are the potential applications of this compound and its derivatives?

A7: Research suggests potential applications of this compound derivatives in various fields:

- Glycosidase Inhibitors: Synthesized this compound derivatives like allonojirimycin show potential as glycosidase inhibitors. []

- Anti-fungal Agents: Oleanolic acid glycosides incorporating this compound exhibit anti-fungal activity against various plant pathogens. []

- Vaccine Development: Synthetic tetrasaccharides containing this compound, mimicking the epitopes of Burkholderia pseudomallei O-antigens, are being investigated for vaccine development against melioidosis and glanders. []

Q8: How is this compound chemically synthesized?

A8: Several synthetic routes have been developed for this compound, often starting from other sugars like L-rhamnose or D-allose. These routes often involve multi-step procedures utilizing protecting groups, oxidation, reduction, and epimerization reactions. [, , , , , , , , ]

Q9: Can the structure of this compound be modified for specific applications?

A9: Yes, structural modifications of this compound are possible. For example, researchers have synthesized disaccharides incorporating this compound as potential heparan sulfate mimetics. [] Additionally, naturally occurring this compound derivatives with varying acetylation and methylation patterns exist, influencing their biological properties. [, , ]

Q10: What is the significance of the stereochemistry of this compound in its biological activity?

A10: The specific stereochemistry of this compound is crucial for its biological activity. For example, the L-isomer of 6-deoxytalose is specifically incorporated into the cell wall of Actinomyces viscosus. [] Similarly, the antigenic properties of bacterial polysaccharides are heavily influenced by the stereochemistry of their constituent sugars, including this compound. [, ]

Q11: What are the current limitations in this compound research?

A11: While significant progress has been made, some limitations persist:

Q12: What are the future directions in this compound research?

A12: Future research on this compound could focus on:

- Developing efficient synthetic strategies for this compound and its derivatives to improve accessibility for research and potential applications. []

- Exploring the use of metabolic engineering to produce this compound and its derivatives in a cost-effective manner. []

- Developing novel analytical methods for the sensitive and specific detection of this compound in complex biological samples. []

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-Azabicyclo[3.2.1]octan-2-one](/img/structure/B119524.png)